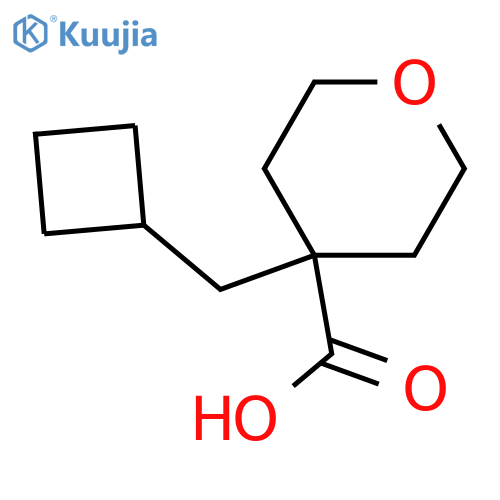Cas no 1385696-41-2 (4-(Cyclobutylmethyl)oxane-4-carboxylic acid)

1385696-41-2 structure
商品名:4-(Cyclobutylmethyl)oxane-4-carboxylic acid
CAS番号:1385696-41-2
MF:C11H18O3
メガワット:198.258823871613
CID:5150304
4-(Cyclobutylmethyl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Cyclobutylmethyl)oxane-4-carboxylic acid
-
- インチ: 1S/C11H18O3/c12-10(13)11(4-6-14-7-5-11)8-9-2-1-3-9/h9H,1-8H2,(H,12,13)
- InChIKey: BXYIPEOJUHXESP-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC2CCC2)(C(O)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
4-(Cyclobutylmethyl)oxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501710-1g |
4-(Cyclobutylmethyl)tetrahydro-2H-pyran-4-carboxylicacid |
1385696-41-2 | 98% | 1g |
$585 | 2023-03-07 |
4-(Cyclobutylmethyl)oxane-4-carboxylic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1385696-41-2 (4-(Cyclobutylmethyl)oxane-4-carboxylic acid) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
